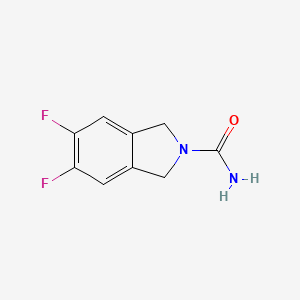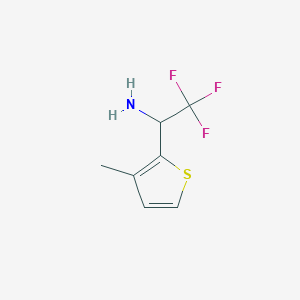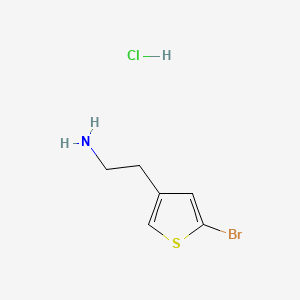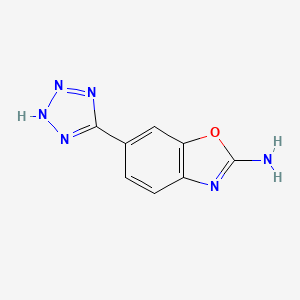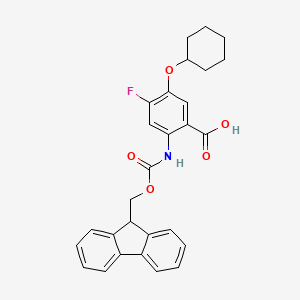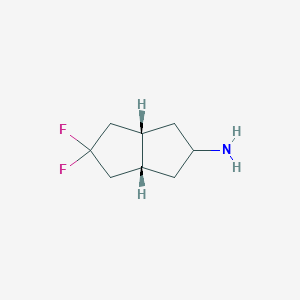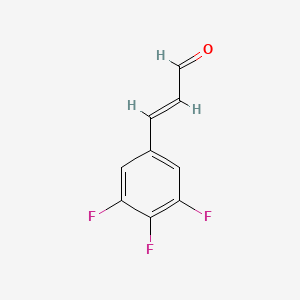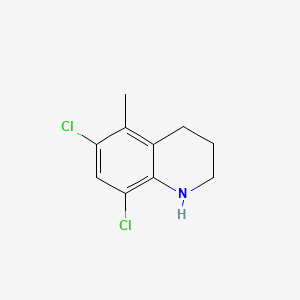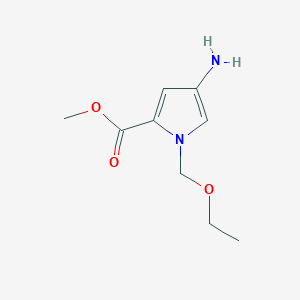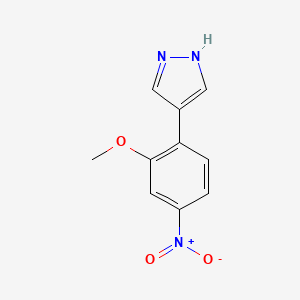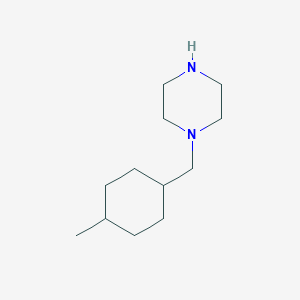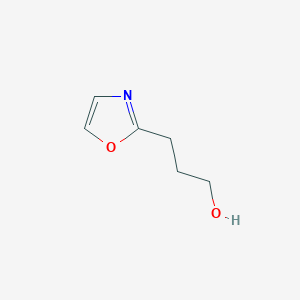
3-(1,3-Oxazol-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Oxazol-2-yl)propan-1-ol is a heterocyclic organic compound with the molecular formula C6H9NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)propan-1-ol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and reagents to ensure cost-effectiveness and scalability. The process may involve multiple steps, including the preparation of intermediates and final cyclization to form the oxazole ring.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Oxazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the oxazole ring can produce saturated heterocycles.
Aplicaciones Científicas De Investigación
3-(1,3-Oxazol-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Oxazol-2-yl)propan-1-ol and its derivatives involves interactions with various molecular targets. For instance, oxazole derivatives have been shown to inhibit enzymes and disrupt cellular processes in microorganisms, leading to their antimicrobial effects . The specific pathways and targets depend on the structure of the derivative and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol: This compound features a triazole ring instead of an oxazole ring and has shown significant antifungal activity.
Fluconazole: A well-known antifungal agent with a triazole ring, used as a reference compound in studies of similar molecules.
Uniqueness
3-(1,3-Oxazol-2-yl)propan-1-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
3-(1,3-oxazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2 |
Clave InChI |
BMFGDEJXSARJJN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=N1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


